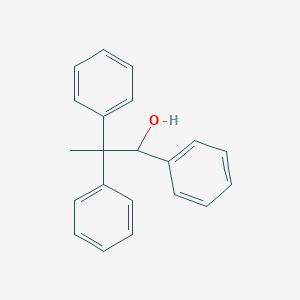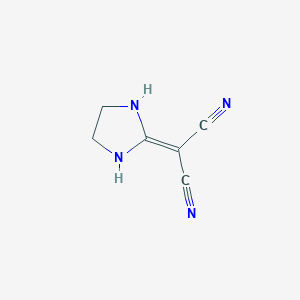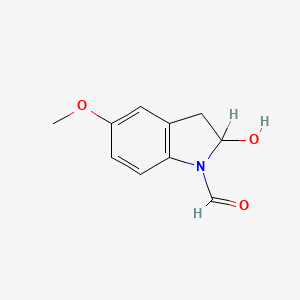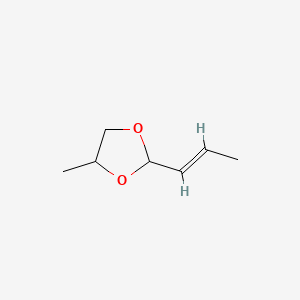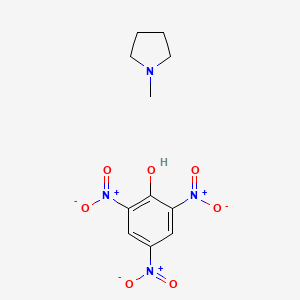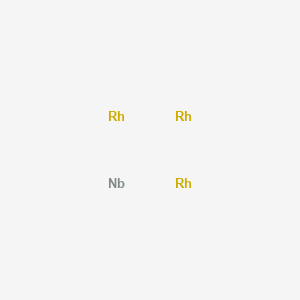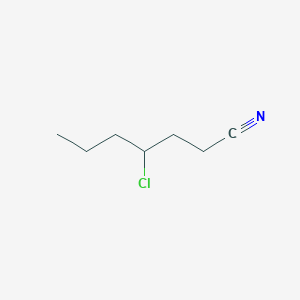
4-Chloroheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroheptanenitrile is an organic compound with the molecular formula C7H12ClN It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloroheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane (4-chloroheptane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 4-chloroheptane with sodium cyanide under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia, amines, and alkoxides are common nucleophiles used in substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products:
Substitution: Amines or alkoxy derivatives of heptanenitrile.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids or amides.
Scientific Research Applications
4-Chloroheptanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-chloroheptanenitrile involves its interaction with nucleophiles and electrophiles in various chemical reactions. The cyano group (-CN) is a key functional group that participates in these reactions, often acting as an electrophile. The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds .
Comparison with Similar Compounds
5-Chlorovaleronitrile: Similar in structure but with a shorter carbon chain.
7-Chloroheptanenitrile: Another isomer with the chlorine atom at a different position.
Uniqueness: 4-Chloroheptanenitrile is unique due to its specific carbon chain length and the position of the chlorine atom, which influences its reactivity and applications in synthesis .
Properties
CAS No. |
5829-82-3 |
|---|---|
Molecular Formula |
C7H12ClN |
Molecular Weight |
145.63 g/mol |
IUPAC Name |
4-chloroheptanenitrile |
InChI |
InChI=1S/C7H12ClN/c1-2-4-7(8)5-3-6-9/h7H,2-5H2,1H3 |
InChI Key |
NZFAUAUOFVWDJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


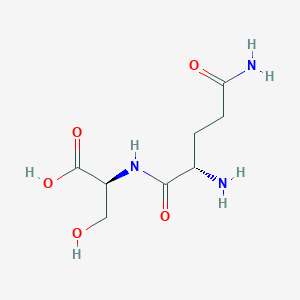
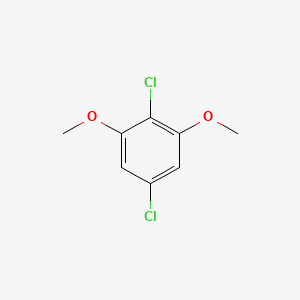
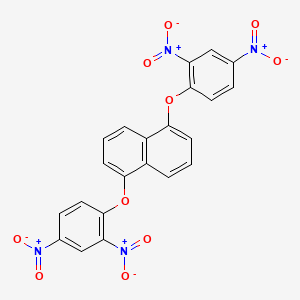
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
